n-Butyl-2,2,3,3,4,4,4-heptafluorobutanamide
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Overview
Description
n-Butyl-2,2,3,3,4,4,4-heptafluorobutanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of heptafluorobutyric acid with n-butylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency. The process includes steps such as purification and distillation to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
n-Butyl-2,2,3,3,4,4,4-heptafluorobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
n-Butyl-2,2,3,3,4,4,4-heptafluorobutanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in studies involving fluorinated compounds and their biological interactions.
Medicine: Investigated for potential use in drug delivery systems due to its stability and hydrophobicity.
Industry: Utilized in the production of specialized coatings and materials with unique properties.
Mechanism of Action
The mechanism of action of n-Butyl-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with molecular targets through hydrophobic interactions and fluorine bonding. These interactions can influence various biochemical pathways and processes, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl ester
Uniqueness
n-Butyl-2,2,3,3,4,4,4-heptafluorobutanamide stands out due to its specific amide functional group, which imparts unique chemical properties compared to similar fluorinated compounds. This makes it particularly useful in applications requiring high stability and specific reactivity.
Properties
CAS No. |
377-67-3 |
---|---|
Molecular Formula |
C8H10F7NO |
Molecular Weight |
269.16 g/mol |
IUPAC Name |
N-butyl-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C8H10F7NO/c1-2-3-4-16-5(17)6(9,10)7(11,12)8(13,14)15/h2-4H2,1H3,(H,16,17) |
InChI Key |
VVMBYVDOZXJXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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